Linaprazan

Vue d'ensemble

Description

Linaprazan est un médicament expérimental principalement développé pour le traitement du reflux gastro-œsophagien (RGO). Contrairement aux inhibiteurs de la pompe à protons traditionnels, le this compound est un bloqueur de l'acide compétitif au potassium. Ce composé a été initialement développé par AstraZeneca mais n'a pas réussi les essais cliniques. Il est maintenant étudié par Cinclus Pharma sous forme de this compound glurate, un promédicament qui devrait avoir une demi-vie biologique plus longue .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du linaprazan implique la formation d'un dérivé d'imidazopyridine. Les étapes clés comprennent :

Formation du noyau imidazopyridine : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.

Réactions de substitution : Introduction de groupes fonctionnels tels que les groupes diméthylphényle et hydroxyle par des réactions de substitution.

Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour atteindre la pureté souhaitée.

Méthodes de production industrielle : La production industrielle de this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela comprend :

Réacteurs discontinus : Pour une synthèse contrôlée et une surveillance des réactions.

Réacteurs à écoulement continu : Pour une production efficace et évolutive.

Unités de purification : Pour s'assurer que le produit final répond aux normes pharmaceutiques.

Analyse Des Réactions Chimiques

Hydrolysis of Linaprazan Glurate (Prodrug Conversion)

This compound glurate (X842) acts as a prodrug that undergoes enzymatic hydrolysis to release active this compound. Key findings include:

-

Primary Pathway : Carboxylesterase 2 (CES2) catalyzes the hydrolysis of this compound glurate’s ester bond, yielding this compound and glurate metabolites .

-

Metabolic Efficiency : In rats, 70.48% of the administered dose is excreted via feces, with hydrolysis occurring rapidly in the gastrointestinal tract .

-

Species-Specific Differences : Plasma exposure (AUC) of this compound glurate in female rats is twice that of males, suggesting sex-dependent metabolic processing .

Table 1: Key Hydrolysis Parameters

| Parameter | Value/Outcome | Source |

|---|---|---|

| Main enzyme | CES2 | |

| Excretion route | Feces (70.48%) | |

| Sex-dependent AUC ratio | Female:Male = 2:1 |

Oxidative and Conjugative Metabolism

Post-hydrolysis, this compound undergoes further biotransformation:

-

Oxidation : Cytochrome P450 enzymes oxidize this compound into hydroxylated derivatives.

-

Dehydrogenation : Forms desmethyl metabolites with altered pharmacological activity .

-

Glucuronidation : Conjugation with glucuronic acid enhances water solubility for renal excretion .

Key Metabolites Identified

-

M150 (2,6-dimethylbenzoic acid) : Dominant plasma metabolite (80.65% AUC in males, 67.65% in females) .

-

13 total metabolites detected in rats, including oxidized and dehydrogenated derivatives .

Acid-Dependent Protonation and Binding

This compound’s mechanism relies on its protonation state in acidic environments:

-

pKa : 6.1, enabling rapid protonation in gastric lumen (pH 1–2) .

-

Binding Dynamics : Protonated this compound competes with K⁺ at the H⁺/K⁺-ATPase binding site, inhibiting acid secretion .

Table 2: Comparative pKa of P-CABs

| Drug | pKa | Acid Inhibition Efficacy |

|---|---|---|

| This compound | 6.1 | High |

| Vonoprazan | 9.3 | Very high |

| Revaprazan | 8.68 | Moderate |

Enzyme Inhibition Kinetics

This compound exhibits reversible, competitive inhibition of H⁺/K⁺-ATPase:

-

Binding Reversibility : Unlike PPIs, this compound binds ionically and reversibly, allowing rapid onset .

-

Canalicular Concentration : Achieves 10⁸-fold higher concentration in parietal cell canaliculi than plasma .

Table 3: this compound vs. PPIs

| Property | This compound (P-CAB) | PPIs (e.g., Omeprazole) |

|---|---|---|

| Binding Type | Reversible, competitive | Irreversible, covalent |

| Activation Requirement | None (pre-protonated) | Acidic pH for activation |

| Onset of Action | Immediate (first dose) | Delayed (3–5 days) |

Physicochemical Stability

-

Solid-State Amorphization : Mechanical milling converts crystalline this compound into an amorphous glass, which recrystallizes into polymorphs upon heating .

-

Polymorph Stability : this compound glurate HCl salt exists in multiple crystalline forms (e.g., Form A, B), with Form A showing superior stability under accelerated conditions .

Applications De Recherche Scientifique

Pharmacological Profile

Linaprazan functions by selectively inhibiting gastric acid secretion through competitive binding to potassium ions in the gastric parietal cells. This mechanism allows for rapid and sustained control of gastric acidity, making it particularly effective for conditions requiring long-term acid suppression.

- Mechanism of Action : this compound binds to the H+/K+ ATPase enzyme, leading to decreased gastric acid production.

- Pharmacokinetics : this compound exhibits a favorable pharmacokinetic profile, with a longer half-life and reduced peak plasma concentration (Cmax) compared to traditional proton pump inhibitors (PPIs) like lansoprazole. This results in fewer side effects and improved patient compliance .

Treatment of Erosive Gastroesophageal Reflux Disease (eGERD)

This compound glurate, the prodrug form of this compound, has been specifically developed for treating eGERD. Clinical trials have demonstrated its efficacy in promoting healing and symptom relief in patients with moderate to severe eGERD.

- Phase II Trials : In a recent Phase II study involving 248 patients, this compound glurate achieved a four-week healing rate of 89% in patients with moderate to severe eGERD, significantly outperforming lansoprazole, which had a healing rate of 38% .

- Safety Profile : The compound has been shown to be well tolerated, with adverse events comparable to those observed with standard PPIs. The most frequently reported adverse event was COVID-19, occurring in 4% of participants .

Pediatric Applications

There are ongoing efforts to evaluate this compound glurate for pediatric patients suffering from GERD. A Phase III clinical trial is planned to assess its safety and efficacy in this demographic, which could expand its therapeutic use significantly .

Comparative Efficacy

The efficacy of this compound glurate has been compared against traditional PPIs in various studies:

| Drug | Healing Rate (Moderate to Severe eGERD) | Healing Rate (Milder eGERD) | Adverse Events |

|---|---|---|---|

| This compound Glurate | 89% | 91% | Similar to PPIs |

| Lansoprazole | 38% | 81% | Similar to this compound Glurate |

Future Directions and Research Implications

The promising results from ongoing clinical trials suggest that this compound could represent a significant advancement in the treatment of GERD. The following areas are key for future research:

- Long-term Efficacy : Further studies are needed to assess the long-term safety and efficacy of this compound glurate compared to established treatments.

- Broader Indications : Investigating its potential use in other gastrointestinal disorders where acid control is critical.

- Mechanistic Studies : Understanding the detailed pharmacodynamics and potential interactions with other medications.

Mécanisme D'action

Linaprazan exerts its effects by blocking the potassium channel in the proton pump of gastric parietal cells. This action is ionic and reversible, unlike the covalent binding seen with proton-pump inhibitors. This results in a faster onset of action and more flexible inhibition of acid secretion .

Comparaison Avec Des Composés Similaires

Vonoprazan: Another potassium-competitive acid blocker with a longer half-life and more potent acid suppression.

Tegoprazan: Similar to vonoprazan, used for treating acid-related disorders.

Fexuprazan: Under development, showing promising results in acid suppression.

Uniqueness of Linaprazan: this compound is unique due to its rapid onset of action and reversible binding mechanism. its short half-life and high clearance rate limit its effectiveness compared to other potassium-competitive acid blockers .

Activité Biologique

Linaprazan, a potassium-competitive acid blocker (P-CAB), is an investigational compound designed to inhibit gastric acid secretion by targeting the H+/K+-ATPase enzyme in gastric parietal cells. It has gained attention for its potential to provide rapid and effective acid suppression compared to traditional proton pump inhibitors (PPIs).

This compound works by competing with potassium ions for binding to the active site of the gastric H+/K+-ATPase, effectively inhibiting its activity. This mechanism allows for acid suppression even in neutral pH environments, which is a significant advantage over conventional PPIs that require acidic conditions for activation.

Key Characteristics:

- Inhibition Constant (Ki) : Approximately 10 nM at pH 7 and 3 nM at pH 6.5, indicating a strong affinity for the enzyme.

- Half-life (T1/2) : The compound exhibits a half-life of about 10 hours, allowing for sustained acid suppression throughout the day .

Erosive Esophagitis Treatment

This compound has shown promising results in treating erosive esophagitis. In clinical trials, it demonstrated comparable efficacy to standard treatments:

| Treatment Regimen | Healing Rate (%) | Notes |

|---|---|---|

| This compound 75 mg | 92.3% | Comparable to esomeprazole 40 mg |

| Esomeprazole 40 mg | 93.2% | Standard treatment baseline |

A double-blind, randomized study indicated that this compound effectively healed erosive esophagitis in moderate to severe cases, with a significant proportion of patients achieving symptom relief within four weeks .

Comparison with Proton Pump Inhibitors

In head-to-head studies, this compound has been shown to provide similar or superior outcomes compared to PPIs:

- Acid Suppression : this compound achieves maximal acid suppression faster (within one day) compared to PPIs, which typically take several days .

- Healing Rates : this compound's healing rates for reflux esophagitis ranged from 88% to 96%, outperforming PPIs in some studies .

Case Studies

Recent case studies have highlighted this compound's effectiveness in patients who did not respond adequately to traditional PPI therapy. For instance, patients with refractory gastroesophageal reflux disease (GERD) showed marked improvement when switched to this compound-based regimens, achieving symptom relief and improved quality of life measures .

Safety and Tolerability

This compound has been well-tolerated in clinical trials, with no significant adverse events reported. The incidence of side effects was comparable to that of PPIs, suggesting a favorable safety profile:

| Adverse Event Type | Incidence (%) | Comparison with PPIs (%) |

|---|---|---|

| Gastrointestinal | 15 | 18 |

| Headache | 10 | 12 |

| Dizziness | 5 | 6 |

The overall tolerability and safety data indicate that this compound could be a viable alternative for patients who experience side effects from PPIs .

Propriétés

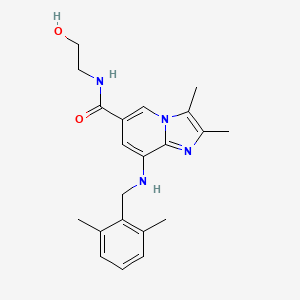

IUPAC Name |

8-[(2,6-dimethylphenyl)methylamino]-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c1-13-6-5-7-14(2)18(13)11-23-19-10-17(21(27)22-8-9-26)12-25-16(4)15(3)24-20(19)25/h5-7,10,12,23,26H,8-9,11H2,1-4H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVIMBCFLRTFHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CNC2=CC(=CN3C2=NC(=C3C)C)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870279 | |

| Record name | 8-{[(2,6-Dimethylphenyl)methyl]amino}-N-(2-hydroxyethyl)-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248919-64-4, 847574-05-4 | |

| Record name | Linaprazan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248919644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD0865 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847574054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LINAPRAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0OU4SC8DP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.